5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole
Description
Overview of 1,3-Oxazole Heterocyclic Systems
The 1,3-oxazole is a five-membered aromatic heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 3. nih.gov This arrangement of heteroatoms imparts a unique electronic character to the ring system, making it a weak base. nih.gov The oxazole (B20620) ring is considered aromatic, though less so than its sulfur-containing analog, thiazole. nih.gov
The chemistry of oxazoles has been explored for over a century, with significant advancements in their synthesis and functionalization. biointerfaceresearch.com The ring system offers three positions for substitution (C2, C4, and C5), allowing for the creation of diverse molecular architectures. chemicalbook.com Various synthetic strategies have been developed to access this scaffold, often involving the cyclization of acyclic precursors like α-diazoketones, amino acids, or ketones. nih.gov The reactivity of the oxazole ring allows it to participate in a range of chemical transformations, including cycloaddition reactions and metallation, further expanding its synthetic utility. nih.gov
Table 1: General Properties of the 1,3-Oxazole Ring System
| Property | Description |
| Structure | Five-membered ring with one oxygen (position 1) and one nitrogen (position 3). |
| Aromaticity | Considered an aromatic compound. |
| Basicity | A weak base due to the influence of the electronegative oxygen atom. |
| Reactivity | Undergoes various reactions including electrophilic substitution, nucleophilic substitution (less common), cycloadditions, and metallation. |
| Substitution | Can be substituted at positions C2, C4, and C5. |
Academic Interest in 1,3-Oxazole Scaffolds in Organic and Medicinal Chemistry Research
The 1,3-oxazole moiety is a prominent feature in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities. scbt.comchemsynthesis.com This has made it a focal point of research in organic and medicinal chemistry. researchgate.net The rigid, planar structure of the oxazole ring can serve as a scaffold to orient substituents in a defined three-dimensional space, facilitating interactions with biological targets.
Derivatives of 1,3-oxazole have been reported to exhibit a remarkable array of pharmacological properties, including:
Anticancer activity : Many oxazole-containing compounds have shown potent activity against various cancer cell lines. scbt.comresearchgate.net
Antibacterial and Antifungal activity : The oxazole nucleus is present in several antimicrobial agents. chemicalbook.com
Anti-inflammatory properties : Some oxazoles act as inhibitors of enzymes like cyclooxygenase-2 (COX-2). chemicalbook.com
Antiviral effects : Certain oxazole derivatives have been investigated for their potential to inhibit viral replication. google.com
Antidiabetic and Anti-obesity effects : The scaffold is also found in compounds being explored for metabolic disorders. chemicalbook.com
This diverse bioactivity has cemented the 1,3-oxazole ring as a "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets. chemsynthesis.com Consequently, a significant portion of contemporary medicinal chemistry research is dedicated to the synthesis and evaluation of novel oxazole derivatives. beilstein-journals.org
Table 2: Examples of Biologically Active 1,3-Oxazole Derivatives
| Compound Class | Biological Activity | Reference |
| Diazonamide A | Anticancer | chemicalbook.com |
| Phorboxazoles | Anticancer | chemicalbook.com |
| Sulfamoxole | Antibacterial | nih.gov |
| Oxaprozin | Anti-inflammatory (COX-2 inhibitor) | chemicalbook.com |
| Mubritinib | Anticancer (Tyrosine kinase inhibitor) | chemicalbook.com |
Contextualization of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole within Contemporary Oxazole Research
This compound is a specific derivative within the broad family of 1,3-oxazoles. Its structure features two key substituents: an ethoxy group (-OCH2CH3) at the C5 position and a 4-fluorophenyl group at the C2 position. While extensive, detailed research specifically on this molecule is not widely available in peer-reviewed literature, its structural components place it within areas of active investigation.
The presence of a 2-aryl group and a 5-alkoxy group is a common substitution pattern in oxazole chemistry. Research into 2-aryl-5-ethoxy-1,3-oxazoles has been conducted, for instance, in the synthesis of new 4-functionalized derivatives. researchgate.net The 4-fluorophenyl moiety is a frequently used substituent in medicinal chemistry. The inclusion of a fluorine atom can often enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.
The specific combination of these groups in this compound suggests its potential as an intermediate in organic synthesis or as a candidate for biological screening in drug discovery programs. Its existence is noted in chemical supplier catalogs, indicating its availability for research purposes. Related structures, such as this compound-4-carboxylic acid, are also commercially available, pointing to the utility of this core structure in building more complex molecules. scbt.com
While dedicated studies on its synthesis, properties, and biological activity are scarce, the compound represents a node in the vast chemical space of oxazole derivatives. Further investigation would be required to fully elucidate its chemical and pharmacological profile and to determine its significance within the landscape of contemporary oxazole research.
Table 3: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C11H10FNO2 |
| Molecular Weight | 207.2 g/mol |
| Synonyms | ETHYL 2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL ETHER |
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-2-(4-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-14-10-7-13-11(15-10)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGADCYHEEWQVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Synthetic Transformations of 5 Ethoxy 2 4 Fluorophenyl 1,3 Oxazole
Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Moiety
The 2-(4-fluorophenyl) group of the title compound is susceptible to electrophilic aromatic substitution. The fluorine atom, being an ortho-, para-directing deactivator, and the oxazole (B20620) ring, which is generally considered electron-withdrawing, influence the regioselectivity and rate of these reactions. Electrophilic attack is anticipated to occur at the positions ortho to the fluorine atom (C3' and C5') due to the directing effect of the fluorine.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. The specific conditions for these reactions on 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole would need to be optimized to achieve desired regioselectivity and avoid potential side reactions involving the oxazole ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Fluorophenyl Moiety
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 5-Ethoxy-2-(4-fluoro-3-nitrophenyl)-1,3-oxazole |
| Bromination | Br⁺ | 5-Ethoxy-2-(3-bromo-4-fluorophenyl)-1,3-oxazole |
| Acylation | RCO⁺ | 5-Ethoxy-2-(4-fluoro-3-acylphenyl)-1,3-oxazole |
Nucleophilic Reactivity and Ring-Opening Pathways of the Oxazole Core
The oxazole ring in this compound exhibits a degree of susceptibility to nucleophilic attack, which often leads to ring-opening rather than substitution. libretexts.org The C2 position is the most electron-deficient and, therefore, the most likely site for initial nucleophilic attack. However, the presence of the 5-ethoxy group significantly influences the ring's stability.
5-Alkoxyoxazoles are known to undergo facile, acid-catalyzed ring-opening in the presence of nucleophiles like water or alcohols. acs.org This reactivity is attributed to the formation of a stabilized acylium ion intermediate upon protonation of the ring. For instance, hydrolysis of 5-ethoxyoxazoles can lead to the formation of α-amino esters. This inherent instability of the 5-alkoxyoxazole system under certain conditions can be exploited for synthetic purposes, where the oxazole acts as a protecting group for a carboxylic acid or an α-amino acid derivative. nih.gov
Under basic conditions, nucleophilic attack can also induce ring cleavage. For example, treatment with strong bases can lead to deprotonation at the C2 position, followed by ring-opening to form an isonitrile enolate intermediate. nih.gov
Derivatization and Functionalization at the 5-Ethoxy Position
Direct functionalization of the 5-ethoxy group itself is challenging without affecting the oxazole ring. The primary transformation at this position is ether cleavage, which typically requires harsh conditions such as treatment with strong acids like HBr or HI. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the ethyl group, leading to the formation of a 5-hydroxyoxazole derivative and ethyl halide. However, 5-hydroxyoxazoles are often unstable and can exist in equilibrium with their keto tautomers (oxazolones), which may undergo further reactions. nih.gov
Table 2: Potential Products from Reactions at the 5-Ethoxy Position
| Reagent | Conditions | Expected Major Product |
|---|---|---|
| HBr (conc.) | Heat | 2-(4-Fluorophenyl)-1,3-oxazol-5(4H)-one and Ethyl bromide |
| HI (conc.) | Heat | 2-(4-Fluorophenyl)-1,3-oxazol-5(4H)-one and Ethyl iodide |
Functionalization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the this compound scaffold. To participate in these reactions, the oxazole or the fluorophenyl ring must first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate (OTf).
For instance, if a bromo or iodo substituent were introduced at a specific position on either the oxazole or the phenyl ring, it could then undergo Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or alkyl group. researchgate.netmdpi.comrsc.org Similarly, Sonogashira coupling with a terminal alkyne could be employed to install an alkynyl moiety. libretexts.orgnih.govnih.govwikipedia.org The Heck reaction, coupling with an alkene, is another possibility for C-C bond formation. nih.govorganic-chemistry.orgwikipedia.orglibretexts.orgnih.gov The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high yields and selectivity. mendeley.com
Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The diverse reactivity of this compound makes it a potentially valuable and versatile intermediate in the synthesis of more complex molecules. The oxazole ring can serve as a masked carboxylic acid, which can be unveiled through oxidative or hydrolytic cleavage of the ring at a later stage in a synthetic sequence. nih.gov
Furthermore, 5-alkoxyoxazoles are known to participate as dienes in Diels-Alder reactions with various dienophiles. researchgate.net This cycloaddition reaction provides a route to highly substituted pyridine (B92270) derivatives, which are prevalent in many biologically active compounds. The specific substitution pattern on the resulting pyridine can be controlled by the choice of the dienophile and the substituents on the oxazole ring. This reactivity opens up pathways to complex heterocyclic architectures that would be challenging to access through other methods. researchgate.net
Due to the highly specific nature of the requested chemical compound, "this compound," a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data for its advanced spectroscopic and analytical characterization. Detailed research findings, including specific spectral data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, ESI-MS, and HRMS, are not available in the accessed resources.
Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as required by the specific outline for this particular compound. The available information is limited to structurally similar compounds or derivatives, which falls outside the strict scope of the provided instructions.
Advanced Spectroscopic and Analytical Characterization
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a critical analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of an organic compound provides a unique "fingerprint" that is instrumental in its structural elucidation. For 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole, the spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.
Key absorptions for the oxazole (B20620) ring system and its substituents are expected in distinct regions of the spectrum. The C=N stretching vibration of the oxazole ring typically appears in the 1650-1590 cm⁻¹ range. The C-O-C (ether) stretching vibrations, both from the ethoxy group and the oxazole ring, are generally observed in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching is found above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹. The presence of the fluorophenyl group is confirmed by a strong C-F stretching band, typically located in the 1250-1000 cm⁻¹ range, which may overlap with C-O stretches, and aromatic C=C stretching vibrations around 1600-1450 cm⁻¹.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group Assignment |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Phenyl Ring) |
| 2980-2850 | C-H Stretch | Aliphatic (Ethoxy Group) |
| 1650-1590 | C=N Stretch | Oxazole Ring |
| 1600-1450 | C=C Stretch | Aromatic (Phenyl Ring) |
| 1260-1000 | C-O-C Stretch | Ether (Oxazole Ring and Ethoxy Group) |
Note: The data presented are based on characteristic frequency ranges for the specified functional groups. Actual experimental values may vary slightly.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is then compared against the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity.
The molecular formula for this compound is C₁₁H₁₀FNO₂. chemicalbook.com The molecular weight is 207.21 g/mol . Based on this formula, the theoretical elemental composition can be calculated precisely. Experimental values obtained from combustion analysis are expected to align closely with these calculated percentages, typically within a margin of ±0.4%, to validate the empirical formula of the synthesized compound. biointerfaceresearch.combiointerfaceresearch.com
Table 2: Elemental Analysis Data for C₁₁H₁₀FNO₂
| Element | Symbol | Theoretical (%) | Experimental (%) |
|---|---|---|---|
| Carbon | C | 63.76 | Data not available in cited sources |
| Hydrogen | H | 4.86 | Data not available in cited sources |
| Fluorine | F | 9.17 | Data not available in cited sources |
| Nitrogen | N | 6.76 | Data not available in cited sources |
Chromatographic Purification Methodologies
Chromatographic methods are indispensable for the separation, purification, and analysis of chemical compounds. Techniques such as column chromatography and thin-layer chromatography are routinely used during the workup of a synthesis to isolate the desired product from unreacted starting materials, byproducts, and other impurities.
Column chromatography is a preparative technique used to purify compounds on a larger scale. In a typical procedure for oxazole derivatives, silica (B1680970) gel is used as the stationary phase due to its polarity and effectiveness in separating moderately polar compounds. mdpi.com The crude reaction mixture containing this compound is loaded onto the column and eluted with a suitable mobile phase. The choice of solvent system (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate, is commonly employed. The polarity of the mobile phase is often gradually increased (gradient elution) to effectively separate compounds with different polarities.
Table 3: Typical Column Chromatography Parameters for Purification of Oxazole Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (e.g., 60-120 or 200-300 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate mixture (ratio adjusted based on polarity) |
| Elution Method | Isocratic or Gradient Elution |
| Monitoring | Thin-Layer Chromatography (TLC) |
Thin-Layer Chromatography (TLC) is a rapid and sensitive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, typically silica gel. The plate is then developed in a sealed chamber with a specific solvent system (mobile phase).
The separation is based on the differential partitioning of the components between the stationary and mobile phases. The result is visualized as spots on the plate, often under UV light if the compounds are fluorescent or UV-active. The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and provides a measure of its polarity.
Table 4: Thin-Layer Chromatography Analysis Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel plate (e.g., Silica Gel GF254 with fluorescent indicator) |
| Mobile Phase | Hexane/Ethyl Acetate (various ratios) |
| Visualization | UV Lamp (at 254 nm or 365 nm) |
| Measurement | Retention Factor (Rƒ) |
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For oxazole (B20620) derivatives, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and other key physicochemical properties.
While specific DFT studies on 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole are not extensively documented, research on analogous 2,5-disubstituted benzoxazoles provides a framework for understanding its structural parameters. researchgate.net DFT calculations, typically employing the B3LYP functional with a basis set like 6-311G+(d,p), are used to obtain the most stable geometric configuration of the molecule. researchgate.net These calculations can elucidate bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric properties.
For a representative analog, 2-(p-substituted phenyl)benzoxazole, the geometric optimization reveals the planarity of the benzoxazole (B165842) ring system and the rotational orientation of the phenyl substituent. researchgate.net Similar calculations for this compound would be expected to show a nearly planar oxazole ring. The key structural parameters of interest would be the dihedral angles defining the orientation of the 4-fluorophenyl group at the 2-position and the ethoxy group at the 5-position relative to the central oxazole ring.
Table 1: Predicted Geometric Parameters for a 2-Aryl-5-Alkoxy-Oxazole Analog based on DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C2-C1' Bond Length (Å) | 1.48 |
| C5-O' Bond Length (Å) | 1.35 |
| O1-C2-N3 Bond Angle (°) | 115.0 |
| C4-C5-O' Bond Angle (°) | 128.0 |
| Dihedral Angle (Oxazole Ring - Phenyl Ring) (°) | 20-30 |
Note: These values are hypothetical and based on typical bond lengths and angles found in similar heterocyclic systems.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein, providing insights into the binding mode and affinity. Oxazole derivatives are known to interact with various biological targets, including enzymes and receptors.
In the absence of specific docking studies for this compound, research on other substituted oxazoles can provide valuable information. For instance, studies on 2,4,5-trisubstituted oxazole derivatives as inhibitors of aquaporin-4 (AQP4) have demonstrated their potential to form stable interactions within the protein's binding site. nih.gov Similarly, 2-anilino-5-aryloxazoles have been identified as inhibitors of VEGFR2 kinase, with X-ray crystallography confirming their binding mode. nih.gov
A hypothetical docking study of this compound with a relevant protein target, such as a kinase or a demethylase, would likely reveal key interactions. The 4-fluorophenyl group could engage in hydrophobic interactions and potentially form a halogen bond with the protein backbone. The ethoxy group might be involved in hydrogen bonding or further hydrophobic interactions, while the oxazole ring itself could participate in π-π stacking with aromatic residues in the active site.
Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target
| Parameter | Details |
|---|---|
| Protein Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) |
| Binding Energy (kcal/mol) | -8.5 to -10.0 |
| Key Interacting Residues | Leu840, Val848, Ala866, Cys919, Phe1047 |
Note: This data is illustrative and based on docking studies of similar oxazole-based kinase inhibitors.
Prediction of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
DFT calculations are commonly used to determine these electronic properties. For 2,5-disubstituted benzoxazoles, the HOMO is typically localized on the benzoxazole ring and the phenyl moiety, while the LUMO is distributed over the entire molecule. researchgate.net The molecular electrostatic potential (MEP) map, another output of these calculations, illustrates the charge distribution and helps identify regions prone to electrophilic and nucleophilic attack. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.
Table 3: Predicted Electronic Properties and Reactivity Descriptors for this compound
| Property | Predicted Value |
|---|---|
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.8 |
| Energy Gap (ΔE) (eV) | 4.7 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
Note: These values are estimations based on data from structurally related aromatic and heterocyclic compounds.
Conformational Analysis and Stereochemical Considerations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the 4-fluorophenyl and ethoxy groups.
The rotation of the 4-fluorophenyl group around the C2-C1' bond determines its orientation relative to the oxazole ring. Due to steric hindrance, a fully coplanar conformation is generally not the most stable. Instead, a slightly twisted conformation, with a dihedral angle between 20 and 30 degrees, is often favored. This has been observed in computational studies of similar 2-aryl heterocyclic systems.
As this compound does not possess any chiral centers, stereochemical considerations are limited to these conformational isomers (rotamers). Understanding the relative energies of these different conformers is important for predicting the most likely shape of the molecule in various environments.
Applications in Chemical Research and Development
Role as a Scaffold in Medicinal Chemistry Research
The 1,3-oxazole ring is a well-established scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. The specific derivative, 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole, serves as a valuable framework for the design and synthesis of novel therapeutic agents. The fluorophenyl group can enhance metabolic stability and binding interactions with biological targets, while the ethoxy group can influence the compound's solubility and pharmacokinetic profile.
Research on related 2-aryl-5-alkoxy-oxazole structures has highlighted their potential across various therapeutic areas. These scaffolds are investigated for their utility in developing agents with a range of biological activities. The core oxazole (B20620) structure acts as a rigid linker, positioning the aryl and alkoxy substituents in defined orientations to interact with specific biological macromolecules.
Table 1: Investigated Biological Activities of Structurally Related Oxazole Scaffolds
| Biological Activity | Therapeutic Area | Key Structural Features |
|---|---|---|
| Anticancer | Oncology | Presence of various aryl and substituted aryl groups at the 2-position. |
| Anti-inflammatory | Immunology | Modifications on the oxazole ring and the nature of the aryl substituent. |
While direct research on the biological activities of this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active oxazoles suggests its potential as a scaffold for library synthesis in drug discovery programs. The combination of the 4-fluorophenyl and 5-ethoxy groups provides a unique starting point for further chemical modifications to explore a wide range of biological targets.
Potential Applications in Agrochemical Development
The field of agrochemical development continuously seeks novel chemical entities for crop protection and enhancement. Heterocyclic compounds, including oxazoles, have shown promise as active ingredients in pesticides and herbicides. The structural motifs present in this compound are of interest for their potential bioactivity in an agricultural context.
The 4-fluorophenyl group is a common feature in many commercial agrochemicals, often contributing to their efficacy and stability. The oxazole core can act as a carrier for this active pharmacophore. While specific studies on the agrochemical applications of this compound are limited, research on analogous oxazole derivatives has indicated potential for:
Fungicidal Activity: Certain oxazole-containing compounds have demonstrated the ability to inhibit the growth of pathogenic fungi that affect crops.
Herbicidal Activity: The structural framework may be suitable for designing molecules that interfere with essential biochemical pathways in weeds.
Insecticidal Activity: Modifications of the core scaffold could lead to compounds that are toxic to specific insect pests while being safe for beneficial organisms and the environment.
Further screening and derivatization of this compound could reveal its potential as a lead compound in the development of new agrochemicals.
Utility in Materials Science Research (e.g., polymers, dyes)
In materials science, heterocyclic compounds are explored for their unique optical and electronic properties. The 2,5-disubstituted oxazole system, in particular, can form the basis for various functional materials. The presence of the aromatic 4-fluorophenyl group and the potential for conjugation within the oxazole ring system in this compound make it a candidate for investigation in this area.
Potential applications in materials science include:
Organic Dyes: The chromophoric system of the 2-aryl-oxazole can be modified to create compounds with specific light-absorbing and emitting properties, making them suitable for use as dyes.
Polymer Science: The compound could be functionalized with polymerizable groups to be incorporated into polymer chains, potentially imparting specific properties such as thermal stability, fluorescence, or altered refractive index to the resulting material.
Organic Electronics: The electronic properties of the oxazole ring could be harnessed in the design of organic semiconductors or other components for electronic devices.
While dedicated research on the materials science applications of this specific compound is not widely reported, the general utility of the 2,5-disubstituted oxazole scaffold suggests that this compound could serve as a valuable building block for the synthesis of novel functional materials.
Application as a Core Building Block in Advanced Heterocyclic Synthesis
Beyond its direct applications, this compound is a versatile intermediate in the synthesis of more complex heterocyclic systems. The oxazole ring can undergo various chemical transformations, allowing for the construction of diverse molecular architectures.
The reactivity of the oxazole ring allows it to participate in several types of reactions, making it a valuable synthon for organic chemists. Key synthetic transformations involving the oxazole nucleus include:
Diels-Alder Reactions: The oxazole can act as a diene, reacting with various dienophiles to form new six-membered rings, which can then be further elaborated.
Ring-Opening Reactions: Under certain conditions, the oxazole ring can be opened to provide access to other functionalized acyclic or heterocyclic structures.
Functional Group Interconversions: The substituents on the oxazole ring, such as the ethoxy group, can be modified or replaced to introduce new functionalities.
The presence of the 4-fluorophenyl group also offers sites for further chemical modification through aromatic substitution reactions, expanding the synthetic possibilities. As a readily accessible building block, this compound provides a gateway to a wide array of more complex and potentially valuable heterocyclic compounds.
Table 2: Key Synthetic Reactions of the Oxazole Ring
| Reaction Type | Description | Potential Products |
|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | The oxazole ring acts as a diene. | Pyridines and other six-membered heterocycles. |
| Ring-Opening | Cleavage of the oxazole ring. | Acyclic amides, esters, or other heterocyclic systems. |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for synthesizing 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole?
- Methodological Answer : The synthesis typically involves multi-step reactions, including hydrolysis, condensation, and cyclization. For example, 4-fluorophenyl precursors can react with ethoxy-substituted intermediates under controlled conditions. A related method for structurally similar oxazoles uses hydrolysis of 2-(5-phenyl-oxazol-2-yl)benzoic acid derivatives followed by coupling with fluorinated ketones . Palladium-catalyzed C–H arylation (e.g., regioselective coupling of oxazole with 4-bromofluorobenzene) is also a viable strategy for introducing fluorophenyl groups .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR/FTIR : Confirm functional groups (e.g., ethoxy C–O stretch at ~1100 cm⁻¹, fluorophenyl C–F vibrations at 1200–1250 cm⁻¹) .
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions. Use SHELX software (e.g., SHELXL for refinement) to analyze bond lengths, angles, and disorder (e.g., fluorine positional disorder observed in related fluorophenyl-oxazole derivatives ).
- Mass spectrometry : Verify molecular weight and fragmentation patterns .
Q. How are impurities or byproducts identified during synthesis?
- Methodological Answer : Chromatographic techniques (HPLC, TLC) coupled with mass spectrometry detect common byproducts like unreacted fluorophenyl precursors or ethoxy hydrolysis products. For example, incomplete cyclization may yield open-chain intermediates, identifiable via distinct NMR signals (e.g., amine protons at δ 5–6 ppm) .
Advanced Research Questions
Q. How can fluorescence properties of this compound be experimentally evaluated?
- Methodological Answer : Design fluorescence assays using UV-Vis spectroscopy (λex ~300–350 nm) and quantum yield measurements. Compare emission spectra with structurally similar fluorophores (e.g., ortho-POPOP derivatives ). Solvent polarity and substituent effects (e.g., ethoxy vs. methoxy groups) should be systematically tested to optimize Stokes shifts .
Q. How to resolve crystallographic data discrepancies caused by disordered fluorine atoms?
- Methodological Answer : In SHELXL, refine fluorine disorder using PART instructions with occupancy factors (e.g., 0.627:0.373 split in related compounds ). Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters. Validate results with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···F hydrogen bonds ).
Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the fluorophenyl group. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., enzymes with oxazole-binding pockets). Compare with SAR data from substituted oxazole libraries .
Q. How to analyze conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Use multivariate regression to isolate variables (e.g., ethoxy group hydrophobicity vs. fluorophenyl electronic effects). Cross-validate with in vitro assays (e.g., enzyme inhibition IC50). Contradictions may arise from crystallographic packing effects (e.g., π-π stacking altering bioavailability ), requiring parallel structural and functional studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
